molecular formula C10H14FNO B13053674 (R)-2-(1-Aminobutyl)-4-fluorophenolhcl

(R)-2-(1-Aminobutyl)-4-fluorophenolhcl

Cat. No.: B13053674
M. Wt: 183.22 g/mol
InChI Key: XAMSKXQZFINEJE-SECBINFHSA-N
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Description

(R)-2-(1-Aminobutyl)-4-fluorophenol HCl is a chiral organic compound featuring a phenol core substituted with a fluorine atom at the para position (C4) and a 1-aminobutyl group at the ortho position (C2). As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The molecular formula is C₁₀H₁₄ClFNO, with a molecular weight of 218.46 g/mol (calculated from constituent atomic masses).

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[(1R)-1-aminobutyl]-4-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

XAMSKXQZFINEJE-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and ®-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced technologies and equipment allows for efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom or the amino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and to develop new biochemical assays.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to 4-(1-Aminobutyl)-2-chloro-6-fluorophenol (CAS: 1337828-36-0, ) and hypothetical derivatives with varying substituents. Key differences include:

Property (R)-2-(1-Aminobutyl)-4-fluorophenol HCl 4-(1-Aminobutyl)-2-chloro-6-fluorophenol Hypothetical 2-(1-Aminobutyl)-4-chlorophenol
Molecular Formula C₁₀H₁₄ClFNO C₁₀H₁₃ClFNO C₁₀H₁₄ClNO
Molecular Weight (g/mol) 218.46 217.67 199.68
Substituents -F (C4), -NH₂ (C2, butyl chain) -Cl (C2), -F (C6), -NH₂ (C4, butyl chain) -Cl (C4), -NH₂ (C2, butyl chain)
Polar Groups Fluorine (highly electronegative), phenol -OH Chlorine (moderate electronegativity), phenol -OH Chlorine, phenol -OH
Solubility (Polarity) High (due to HCl salt) Moderate (neutral amine, halogen substituents) Moderate to low

Electronic and Steric Effects

  • Electronegativity and Chemical Shifts: The fluorine atom in (R)-2-(1-Aminobutyl)-4-fluorophenol HCl exerts a strong electron-withdrawing effect, altering the electronic environment of adjacent groups. This is analogous to sulfation effects observed in hexasaccharides, where substituents like 6-O-sulfation shift proton resonances in neighboring residues . Similarly, fluorine’s electronegativity may deshield nearby protons, leading to distinct NMR chemical shifts compared to chloro- or unsubstituted analogs .
  • In contrast, the C4-substituted aminobutyl group in 4-(1-Aminobutyl)-2-chloro-6-fluorophenol may adopt a different spatial orientation due to positional isomerism.

Physicochemical and Functional Differences

  • Acidity: The para-fluoro group increases the phenol’s acidity compared to chloro-substituted analogs. Fluorine’s inductive effect stabilizes the phenoxide ion, lowering the pKa relative to chlorine (which has a weaker electron-withdrawing effect).

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